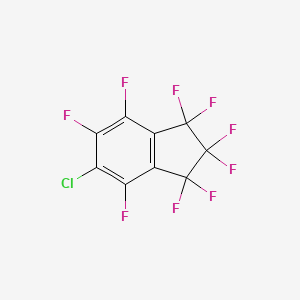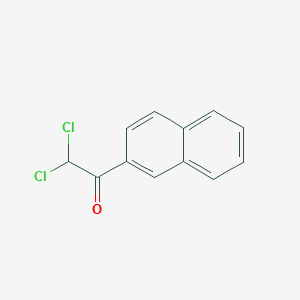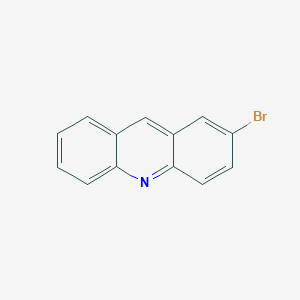
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound with the molecular formula C₉ClF₉. This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. One common method includes the reaction of indene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of the reagents involved. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include various substituted indene derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include hydrogenated indene derivatives.
Scientific Research Applications
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1,1,2,2,3,3,4,6,7-nonafluoroindene
- 1,1,2,2,3,3,4,5,6,7-Decafluoroindene
- 1,1,3,3-Tetrachloro-2,2,4,5,6,7-hexafluoroindene
Uniqueness
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its high fluorine content makes it exceptionally stable and resistant to degradation, setting it apart from other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
88953-08-6 |
|---|---|
Molecular Formula |
C9ClF9 |
Molecular Weight |
314.53 g/mol |
IUPAC Name |
5-chloro-1,1,2,2,3,3,4,6,7-nonafluoroindene |
InChI |
InChI=1S/C9ClF9/c10-3-4(11)1-2(5(12)6(3)13)8(16,17)9(18,19)7(1,14)15 |
InChI Key |
PPJIEUZEGXFPDK-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)Cl)F)C(C(C2(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)

![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)


![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)

![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
